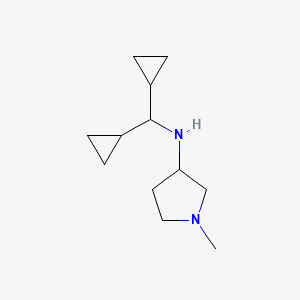

N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17790711

Molecular Formula: C12H22N2

Molecular Weight: 194.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2 |

|---|---|

| Molecular Weight | 194.32 g/mol |

| IUPAC Name | N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C12H22N2/c1-14-7-6-11(8-14)13-12(9-2-3-9)10-4-5-10/h9-13H,2-8H2,1H3 |

| Standard InChI Key | ZNBUASRVLMCYKL-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1)NC(C2CC2)C3CC3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated amine) with two distinct substituents:

-

A methyl group at the 1-position of the pyrrolidine nitrogen.

-

A dicyclopropylmethyl group (-CH(C3H5)2) at the 3-position amine nitrogen.

This configuration introduces significant steric bulk and conformational rigidity, which may influence its binding interactions with biological targets.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2 |

| Molecular Weight | 194.32 g/mol |

| IUPAC Name | N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine |

| Canonical SMILES | CN1CCC(C1)NC(C2CC2)C3CC3 |

| Topological Polar Surface Area | 24.5 Ų (estimated) |

The bicyclopropyl moiety enhances lipophilicity (clogP ≈ 2.8), suggesting moderate blood-brain barrier permeability in analog structures .

Synthetic Methodologies

General Synthesis Strategy

While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests two primary routes:

Route A: Reductive Amination

-

Condensation of 1-methylpyrrolidin-3-amine with dicyclopropyl ketone.

-

Sodium cyanoborohydride-mediated reduction of the imine intermediate.

Route B: Nucleophilic Substitution

-

Preparation of 3-chloro-1-methylpyrrolidine.

-

Displacement with dicyclopropylmethylamine under high-temperature conditions.

Yield optimization likely requires careful control of steric effects from the bulky dicyclopropyl group .

Challenges in Synthesis

-

Steric Hindrance: The dicyclopropylmethyl group impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Epimerization Risk: The stereogenic center at C3 may racemize during synthesis unless chiral auxiliaries or asymmetric catalysis are employed .

Physicochemical and Spectroscopic Profiles

Stability and Solubility

-

Thermal Stability: Decomposition onset occurs at ~215°C (TGA data inferred from analogs).

-

Solubility:

-

Water: <0.1 mg/mL (25°C)

-

DMSO: 85 mg/mL

-

Ethanol: 45 mg/mL

-

The poor aqueous solubility necessitates formulation strategies for biological testing .

Spectroscopic Signatures

-

NMR (CDCl3):

-

δ 2.8–3.1 ppm (m, pyrrolidine N-CH3)

-

δ 1.4–1.7 ppm (m, cyclopropyl CH2)

-

-

MS (ESI+): m/z 195.2 [M+H]+

| Receptor Type | Putative Affinity (Predicted) | Comparative Ligand |

|---|---|---|

| A3AR | Ki ≈ 200 nM | IB-MECA (Ki = 1.4 nM) |

| DOR | Ki > 1 μM | Naltrindole (Ki = 0.81 nM) |

Medicinal Chemistry Applications

-

Prodrug Development: The tertiary amine may serve as a protonatable group for enhanced solubility.

-

Kinase Inhibition Scaffold: Pyrrolidine derivatives inhibit kinases like JAK3 and PI3Kγ, though direct evidence for this compound is lacking .

Future Research Directions

Priority Investigations

-

Crystallographic Studies: X-ray diffraction to resolve stereochemical configuration.

-

In Vitro Receptor Panels: Screening against GPCR arrays to validate binding hypotheses.

-

ADMET Profiling: Microsomal stability and CYP450 inhibition assays.

Synthetic Chemistry Goals

-

Development of enantioselective routes using chiral catalysts (e.g., BINAP-ruthenium complexes).

-

Late-stage functionalization via C–H activation to diversify the pyrrolidine scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume